2-Amino-3H-indol-4-ol
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Overview
Description
2-Amino-3H-indol-4-ol is a heterocyclic compound belonging to the indole family. Indoles are significant due to their presence in various natural products and their biological activities. This compound is characterized by an indole ring system with an amino group at the 2-position and a hydroxyl group at the 4-position. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3H-indol-4-ol can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions to form the indole ring . Another method includes the reaction of 2-aminobenzaldehyde with hydroxylamine to form the corresponding oxime, followed by cyclization under acidic conditions .
Industrial Production Methods
Industrial production of indole derivatives often involves catalytic processes to ensure high yields and purity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are commonly employed. These methods provide efficient and scalable routes for the production of this compound .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3H-indol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted indoles, which have significant biological and chemical applications .
Scientific Research Applications
2-Amino-3H-indol-4-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and natural products.
Biology: The compound is studied for its role in biological processes and its potential as a therapeutic agent.
Medicine: Indole derivatives, including this compound, are investigated for their anticancer, antiviral, and antimicrobial properties.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3H-indol-4-ol involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties and found in cruciferous vegetables.
Tryptophan: An essential amino acid and precursor to serotonin.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Uniqueness
2-Amino-3H-indol-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and hydroxyl groups contribute to its reactivity and potential as a versatile building block in organic synthesis .
Properties
Molecular Formula |
C8H8N2O |
---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
2-amino-3H-indol-4-ol |
InChI |
InChI=1S/C8H8N2O/c9-8-4-5-6(10-8)2-1-3-7(5)11/h1-3,11H,4H2,(H2,9,10) |
InChI Key |
VCEVWWBRERTKMW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC=C2O)N=C1N |
Origin of Product |
United States |
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